molecular formula C19H21FN6O2S2 B2513524 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1351609-55-6

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No.: B2513524
CAS No.: 1351609-55-6
M. Wt: 448.54
InChI Key: AVQHVWOWMLKRTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H21FN6O2S2 and its molecular weight is 448.54. The purity is usually 95%.
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Scientific Research Applications

Thiophene Analogues and Carcinogenic Evaluation

Research has explored the carcinogenic potential of thiophene analogues, which share structural similarities with 1,3,4-thiadiazole derivatives. A study synthesized thiophene analogues of known carcinogens and evaluated their potential carcinogenicity through in vitro assays, including the Salmonella reverse-mutation assay and cell-transformation assay. The study aimed to understand the in vitro predictions of potential carcinogenicity for structurally new compounds, which is crucial for assessing the safety of novel chemical entities (Ashby et al., 1978).

Pharmacological Potential of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives are recognized for their broad pharmacological activities. A review highlighted the diverse pharmacological potential of these compounds, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The combination of 1,3,4-thiadiazole or 1,3,4-oxadiazole core with various heterocycles often leads to a synergistic effect, underscoring their importance as structural matrices for new drug-like molecules (Lelyukh, 2019).

Antitubercular Activity of 1,3,4-Oxadiazole Derivatives

Another study focused on the antitubercular activity of 1,3,4-oxadiazole derivatives, demonstrating the structural modification of isoniazid (INH) with 1,3,4-oxadiazole and its derivatives to evaluate their in vitro anti-tubercular activity against various mycobacterial strains. The study highlighted the potential of these derivatives as leads for anti-tuberculosis compounds, offering insights into the rational design of new drugs (Asif, 2014).

Therapeutic Worth of 1,3,4-Oxadiazole Compounds

Further research into 1,3,4-oxadiazole derivatives revealed their extensive therapeutic potential across a range of medicinal applications. These compounds have been developed for their anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral properties, among others. This comprehensive review underscores the significance of the 1,3,4-oxadiazole scaffold in medicinal chemistry, providing a foundation for future drug development (Verma et al., 2019).

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O2S2/c1-2-29-19-25-24-18(30-19)21-15(27)11-26-9-7-13(8-10-26)17-23-22-16(28-17)12-3-5-14(20)6-4-12/h3-6,13H,2,7-11H2,1H3,(H,21,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQHVWOWMLKRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.